

A Comprehensive Technical Guide to 4-Amino-3-bromobenzoic Acid

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Compound of Interest

Compound Name: 4-Amino-3-bromobenzoic acid

Cat. No.: B189058

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromobenzoic acid, with the CAS number 6311-37-1, is an aromatic amino acid derivative that serves as a versatile and crucial building block in organic synthesis and pharmaceutical development.^{[1][2]} Its structure, featuring both an amino and a carboxylic acid group, along with a bromine substituent, imparts unique reactivity that makes it a valuable intermediate in the synthesis of a wide array of complex molecules.^[1] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and drug development.

This compound is particularly significant as an intermediate in the creation of various pharmaceuticals, including anti-inflammatory and analgesic agents.^{[1][2]} Beyond the pharmaceutical industry, it finds applications in the synthesis of dyes and pigments, agrochemicals like herbicides and pesticides, and in material science for formulating polymers and resins.^{[1][2]} Researchers also utilize **4-amino-3-bromobenzoic acid** in biochemical studies, particularly those involving enzyme inhibition and protein interactions.^{[1][2]}

Chemical and Physical Properties

A summary of the key physical and chemical properties of **4-Amino-3-bromobenzoic acid** is presented below. This data is essential for its handling, characterization, and application in

experimental settings.

Property	Value	Reference(s)
CAS Number	6311-37-1	[1][3][4][5]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][3]
Molecular Weight	216.03 g/mol	[1][3][4]
IUPAC Name	4-amino-3-bromobenzoic acid	[3]
Synonyms	3-Bromo-4-aminobenzoic acid, 4-Amino-3-bromobenzioc acid	[1][3]
Appearance	White to tan or light yellow crystal powder	[1][5]
Melting Point	207-214 °C, 211-215 °C, 213 °C	[1][4][6]
Purity	≥ 97% (HPLC)	[1]
SMILES	<chem>C1=CC(=C(C=C1C(=O)O)Br)N</chem>	[3][4]
InChI	InChI=1S/C7H6BrNO2/c8-5-3- 4(7(10)11)1-2-6(5)9/h1- 3H,9H2,(H,10,11)	[3][4]
InChIKey	BFIVZIVVJNFTIQ- UHFFFAOYSA-N	[3][4]
Storage Conditions	Store at 0-8°C	[1]

Synthesis of 4-Amino-3-bromobenzoic Acid

The synthesis of **4-Amino-3-bromobenzoic acid** is most commonly achieved through the bromination of 4-aminobenzoic acid. Below are detailed experimental protocols for two common methods.

Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent in a suitable solvent.

Experimental Protocol:

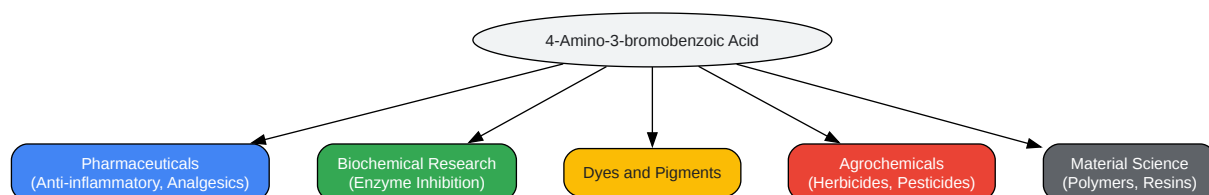
- **Dissolution:** Dissolve 4-aminobenzoic acid (100 mmol) in 50 mL of N,N-dimethylformamide (DMF).
- **Addition of NBS:** To the solution, add N-bromosuccinimide (NBS) (100 mmol).
- **Reaction:** Stir the reaction mixture at room temperature for 18 hours.
- **Precipitation:** Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.
- **Isolation and Purification:** Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield **4-amino-3-bromobenzoic acid**.[\[5\]](#)
- **Confirmation:** The structure can be confirmed by ^1H NMR spectroscopy.[\[5\]](#)

Bromination using Hydrogen Peroxide and Ammonium Bromide

This protocol offers an alternative route using a combination of ammonium bromide and hydrogen peroxide in an acidic medium.

Experimental Protocol:

- **Initial Mixture:** In a 25 mL flask, charge 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.016 mol) with 15 mL of acetic acid.[\[7\]](#)[\[8\]](#)
- **Addition of Oxidant:** Add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the mixture.[\[7\]](#)[\[8\]](#)
- **Reaction:** Stir the mixture at room temperature for 3 hours.
- **Settling:** Stop the stirring and allow the precipitate to settle.
- **Isolation and Recrystallization:** Filter the obtained precipitate, wash it with water, and recrystallize from a dichloromethane and methanol mixture for further purification, particularly for applications like X-ray crystallography.[\[7\]](#)[\[8\]](#)



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